molecular formula C13H8BrClN2O B8567571 [4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 62380-92-1

[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile

Cat. No. B8567571
CAS RN: 62380-92-1
M. Wt: 323.57 g/mol
InChI Key: VDGXAEHNZYQQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile is a useful research compound. Its molecular formula is C13H8BrClN2O and its molecular weight is 323.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62380-92-1

Molecular Formula

C13H8BrClN2O

Molecular Weight

323.57 g/mol

IUPAC Name

2-[4-bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile

InChI

InChI=1S/C13H8BrClN2O/c14-11-7-10(5-6-16)17-12(11)13(18)8-1-3-9(15)4-2-8/h1-4,7,17H,5H2

InChI Key

VDGXAEHNZYQQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(N2)CC#N)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.90 g (0.005 mole) of 4-bromopyrrole-2-acetonitrile and 0.87 g of p-chlorobenzoyl chloride (0.0005 mole) in 10 ml of methylene chloride is chilled in a dry-ice acetone bath to -30° C and is stirred while treated with 0.58 mg of anhydrous stannic chloride (0.005 mole). An orange solid precipitates. The reaction mixture is allowed to warm slowly over 1 hour to 5° C and is poured and scraped into ice-water. The whole is extracted with chloroform and the combined organic layers are washed successively with aqueous N,N-dimethylamino-1,3-propanediamine, 3N hydrochloric acid, aqueous sodium bicarbonate solution, and brine, and are dried over sodium sulfate. The viscous oil which results from evaporation of the solvent is vacuo is chromatographed on silica gel (Mallinkrodt CC-7) packed with benzene and eluated with a benzene-ether gradient. The desired material is eluted with 15% ether in benzene and recrystallized from methanol to give 4-bromo-5-(p-chlorobenzoyl)pyrrole-2-acetonitrile as a beige solid; m.p. 185°-186° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0.58 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.